molecular formula C13H19NO5S B2804240 Tert-butyl N-{[4-(methanesulfonyloxy)phenyl]methyl}carbamate CAS No. 1052148-06-7

Tert-butyl N-{[4-(methanesulfonyloxy)phenyl]methyl}carbamate

Cat. No.: B2804240
CAS No.: 1052148-06-7
M. Wt: 301.36
InChI Key: ZPRFZPDCIVEPPD-UHFFFAOYSA-N
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Description

Tert-butyl N-{[4-(methanesulfonyloxy)phenyl]methyl}carbamate: is a chemical compound with the molecular formula C13H19NO5S

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-{[4-(methanesulfonyloxy)phenyl]methyl}carbamate typically involves the reaction of 4-aminomethylphenyl methanesulfonate with 2-methylpropan-2-yl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-{[4-(methanesulfonyloxy)phenyl]methyl}carbamate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methanesulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, Tert-butyl N-{[4-(methanesulfonyloxy)phenyl]methyl}carbamate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is used as a reagent for modifying proteins and peptides. Its ability to form stable covalent bonds with amino groups makes it useful for labeling and tracking biomolecules in various assays.

Medicine: In medicine, this compound has potential applications in drug development. Its structural properties allow for the design of novel therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of Tert-butyl N-{[4-(methanesulfonyloxy)phenyl]methyl}carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with amino groups in proteins, leading to the modification of their structure and function. This interaction can affect various cellular pathways, depending on the specific target proteins involved.

Comparison with Similar Compounds

  • 4-[(2-Methylpropan-2-yl)oxycarbonylamino]methylphenyl sulfonate
  • 4-[(2-Methylpropan-2-yl)oxycarbonylamino]methylphenyl sulfate
  • 4-[(2-Methylpropan-2-yl)oxycarbonylamino]methylphenyl phosphate

Uniqueness: Compared to similar compounds, Tert-butyl N-{[4-(methanesulfonyloxy)phenyl]methyl}carbamate is unique due to its specific methanesulfonate group, which imparts distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and stable products.

Properties

IUPAC Name

[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5S/c1-13(2,3)18-12(15)14-9-10-5-7-11(8-6-10)19-20(4,16)17/h5-8H,9H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRFZPDCIVEPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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